molecular formula C14H23N B13242683 [(3,4-Dimethylphenyl)methyl](pentan-3-yl)amine

[(3,4-Dimethylphenyl)methyl](pentan-3-yl)amine

Cat. No.: B13242683
M. Wt: 205.34 g/mol
InChI Key: DFGPWCPYYKGXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethylphenyl)methylamine (CAS: 1152681-12-3) is a tertiary amine featuring a (3,4-dimethylphenyl)methyl (DMB) group and a pentan-3-yl substituent attached to the nitrogen atom. Its molecular formula is C₁₄H₂₃N, with a branched alkyl chain (pentan-3-yl) contributing to its stereochemical and physicochemical properties. The DMB group, a 3,4-dimethyl-substituted benzyl moiety, enhances hydrophobicity and steric bulk compared to simpler aromatic amines . This compound is commercially available through two suppliers, indicating its niche utility in research contexts such as medicinal chemistry or materials science .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]pentan-3-amine

InChI

InChI=1S/C14H23N/c1-5-14(6-2)15-10-13-8-7-11(3)12(4)9-13/h7-9,14-15H,5-6,10H2,1-4H3

InChI Key

DFGPWCPYYKGXHH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC(=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)methylamine typically involves the reaction of 3,4-dimethylbenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of (3,4-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds, such as nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(3,4-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3,4-Dimethylphenyl)methylamine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Key Findings :

  • Branching Effects : The pentan-3-yl group (branched) in the target compound likely reduces crystallinity and melting point compared to its linear pentyl analog due to disrupted molecular packing .

Variation in Aromatic Substituents

Compound Name Aromatic Group Substituent Effects CAS Number Molecular Formula
(3,4-Dimethylphenyl)methylamine 3,4-Dimethylphenyl Electron-donating (methyl) 1152681-12-3 C₁₄H₂₃N
3-[(4-Chlorophenyl)methyl]pentan-3-amine 4-Chlorophenyl Electron-withdrawing (Cl) 1989-69-1 C₁₂H₁₈ClN
(S)-1-(3,4-Dimethoxy-phenyl)-2-propanamine 3,4-Dimethoxyphenyl Strongly electron-donating (OCH₃) - C₁₁H₁₇NO₂

Key Findings :

  • Electronic Effects : The 3,4-dimethylphenyl group in the target compound enhances electron density at the nitrogen atom, increasing basicity compared to the 4-chlorophenyl analog (Cl is electron-withdrawing) .
  • Polarity : Methoxy groups (OCH₃) in the dimethoxyphenyl derivative improve solubility in polar solvents but may reduce lipid membrane permeability relative to methyl groups .

Functional Group Diversity

Compound Name Functional Features Molecular Weight Potential Applications
(3,4-Dimethylphenyl)methylamine Tertiary amine, hydrophobic aromatic 205.34 g/mol Ligand design, surfactants
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin, dimethylamino groups 391.46 g/mol Pharmaceutical research

Key Findings :

  • Complexity : The benzodioxin-containing amine (C₂₃H₂₅N₃O₃) exhibits higher molecular weight and structural complexity, suggesting specialized roles in drug discovery or catalysis .
  • Hydrophobicity : The target compound’s DMB group and branched alkyl chain favor applications requiring lipid solubility, such as membrane-associated studies .

Biological Activity

(3,4-Dimethylphenyl)methylamine, an organic compound classified as an amine, has garnered interest in pharmacological research due to its unique structural features. It consists of a pentan-3-yl backbone with a 3,4-dimethylphenyl group. This configuration suggests potential interactions with biological targets that may modulate various biological pathways.

The compound is characterized by the following chemical properties:

Synthesis

The synthesis of (3,4-Dimethylphenyl)methylamine typically involves several steps, including:

  • Formation of the amine : The initial step usually involves the reaction of 3,4-dimethylbenzyl chloride with pentan-3-amine.
  • Purification : The product is purified using methods such as recrystallization or chromatography.

Potential Pharmacological Applications

Research indicates that (3,4-Dimethylphenyl)methylamine may exhibit various biological activities, particularly in pharmacology. Its interactions with specific molecular targets could lead to significant modulation of biological pathways. Preliminary studies suggest potential applications in:

  • Neuropharmacology : The compound may interact with neurotransmitter systems, influencing mood and cognition.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, indicating a potential for antimicrobial applications.

The precise mechanism of action for (3,4-Dimethylphenyl)methylamine remains to be fully elucidated. However, it is believed to involve:

  • Binding to Receptors : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Influencing Signaling Pathways : By interacting with cellular pathways, it could potentially lead to effects such as apoptosis or cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the unique properties of (3,4-Dimethylphenyl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(S)-1-(3,4-Dimethylphenyl)pentan-1-amineSimilar amine structureDifferent stereochemistry affecting biological activity
1-(3,4-Dimethylphenyl)butan-1-amineShorter carbon chainMay exhibit different pharmacokinetic properties
1-(3,4-Dimethylphenyl)hexan-1-amineLonger carbon chainPotentially distinct interactions due to chain length

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For instance:

  • Neuropharmacological Studies : Investigations into similar amines have shown their ability to modulate neurotransmitter release and uptake, suggesting that (3,4-Dimethylphenyl)methylamine may have analogous effects.
  • Antimicrobial Efficacy : Compounds with similar structures have been tested against various pathogens. Research indicates that modifications in the phenyl group can enhance antimicrobial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.